molecular formula C9H11BrN2 B13913260 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine

Katalognummer: B13913260
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: KIEPNVGRQSGSEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 2-position and a methyl group at the 6-position on the naphthyridine ring, making it a unique structure with potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method is the reaction of 6-methyl-7,8-dihydro-5H-1,6-naphthyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in pharmaceuticals and other industries .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the naphthyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-methyl-7,8-dihydro-5H-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-bromo-7,8-dihydro-5H-1,6-naphthyridine: Lacks the methyl group, which may affect its biological activity and binding affinity.

    2,8-dimethyl-1,5-naphthyridine: A different isomer with distinct chemical properties and applications.

Uniqueness

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H11BrN2

Molekulargewicht

227.10 g/mol

IUPAC-Name

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-8-7(6-12)2-3-9(10)11-8/h2-3H,4-6H2,1H3

InChI-Schlüssel

KIEPNVGRQSGSEU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C(C1)C=CC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.